N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Description
N-(2-Nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a sulfur-containing acetamide derivative featuring a nitro-substituted phenyl ring and a 1-phenyltetrazole moiety. The compound’s structure is characterized by a sulfanylacetamide backbone, where the sulfur atom bridges the acetamide group and the tetrazolyl ring. This compound is of interest in medicinal chemistry due to the tetrazole ring’s bioisosteric properties, often mimicking carboxylate groups in drug design .
Properties
IUPAC Name |
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O3S/c22-14(16-12-8-4-5-9-13(12)21(23)24)10-25-15-17-18-19-20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIFGFYKILTURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386946 | |
| Record name | N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5929-27-1 | |
| Record name | N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using sodium azide under acidic conditions.
Introduction of the Sulfanylacetamide Group: This step might involve the reaction of a suitable thiol with an acetamide derivative.
Coupling with the Nitrophenyl Group: The final step could involve coupling the previously formed intermediate with a 2-nitrophenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide exhibit promising anticancer properties. The incorporation of nitrophenyl and tetrazole groups enhances their interaction with biological targets, potentially leading to the inhibition of tumor growth. Studies have shown that derivatives of tetrazole can disrupt cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects is believed to involve the modulation of key signaling pathways associated with cell survival and apoptosis. For instance, it may interact with enzymes involved in the metabolic pathways of cancer cells, effectively leading to their death or reduced proliferation rates .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
this compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent.
Quantitative Structure-Activity Relationship (QSAR) Studies
Recent QSAR analyses have been employed to predict the antimicrobial potential of similar compounds. These studies utilize cheminformatics tools to correlate structural features with biological activity, providing insights into how modifications to the compound might enhance its efficacy against specific pathogens .
Biochemical Tool
Inhibitor Studies
The compound has been investigated as a potential inhibitor of specific enzymes associated with disease processes, particularly in liver regeneration and treatment of liver failure. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research aimed at understanding metabolic diseases and developing therapeutic strategies .
Safety and Toxicity Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. Toxicity data from computational toxicology databases indicate that this compound may exhibit certain hazards; thus, thorough evaluation through preclinical studies is necessary before advancing to clinical applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Potential anticancer properties; apoptosis induction in cancer cells |
| Antimicrobial Activity | Broad-spectrum efficacy against bacteria and fungi; QSAR studies for enhanced activity |
| Biochemical Tool | Inhibitor of specific enzymes; implications for liver disease treatment |
| Safety Profile | Requires further evaluation due to potential toxicity concerns |
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
2-[(2-Aminophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
- Key Differences: Replaces the tetrazole ring with an aminophenyl group.
- Torsion Angles: The Cphenyl—S—C—Ccarbonyl torsion angle is approximately 80°, indicating a non-planar conformation similar to the target compound .
- Electronic Effects: The amino group (electron-donating) contrasts with the nitro group (electron-withdrawing), affecting dipole moments and solubility.
N-(2,4,6-Trimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Key Differences : Incorporates a trimethylphenyl group instead of the nitro-substituted phenyl.
Functional Analogues with Heterocyclic Variations
2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
2-[[4-Ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)acetamide
- Substituents : Features a pyrazinyl-triazole core and a fluorophenyl group.
- Polarity : The fluorine atom increases polarity, improving aqueous solubility relative to the nitro-substituted compound .
Biological Activity
N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, with the CAS number 5929-27-1, is a synthetic organic compound belonging to the class of sulfanylacetamides. This compound exhibits a complex structure that includes a nitrophenyl group, a tetrazole ring, and a sulfanylacetamide moiety. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₅H₁₂N₆O₃S
- Molecular Weight : 356.36 g/mol
- Density : 1.51 g/cm³
- LogP : 3.474 (indicating moderate lipophilicity) .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. The presence of the tetrazole ring allows it to mimic carboxylic acids, facilitating binding to active sites on enzymes, which can lead to inhibition or modulation of enzymatic activity. This interaction may influence signal transduction pathways and gene expression .
Antimicrobial Activity
Research has indicated that compounds containing sulfanylacetamide structures can exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In animal models, the compound has shown promise in reducing inflammation markers, indicating its potential as an anti-inflammatory agent. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
-
Study on Bacterial Inhibition :
- Objective : To evaluate the antibacterial efficacy of this compound.
- Method : Disc diffusion method against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent.
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-methoxy-4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | Structure | Antimicrobial, anti-inflammatory |
| N,N-dimethyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | Structure | Enzyme inhibition |
The comparison indicates that while similar compounds also exhibit biological activities, the unique combination of functional groups in this compound may confer distinct advantages in specific therapeutic contexts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide?
- The compound can be synthesized via Pd-catalyzed coupling reactions or nucleophilic substitution. For example, palladium acetate (Pd(OAc)₂) with XPhos ligand in dry dioxane facilitates aryl amination, as seen in analogous sulfanylacetamide syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement. Post-synthesis purification often involves flash chromatography (EtOAc/hexane gradients) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography is the gold standard. Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–S at ~1.66 Å) and torsion angles . Complementary techniques include ¹H/¹³C NMR to verify proton environments and HRMS for molecular weight confirmation. For example, intramolecular hydrogen bonds (N–H···O/N) stabilize the structure and can be detected via crystallography .
Q. What preliminary assays are recommended to assess its biological activity?
- Screen against target proteins (e.g., kinases, transporters) using fluorescence polarization or surface plasmon resonance (SPR). For instance, sulfanylacetamide derivatives have shown activity against NFAT:AP-1 transcriptional complexes, suggesting similar assays for this compound . Dose-response curves (IC₅₀) in cell-based models (e.g., cancer or bacterial lines) provide initial efficacy data .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses at active sites. For example, the 1-phenyltetrazol-5-yl group may engage in π-π stacking with aromatic residues, while the sulfanyl moiety participates in hydrophobic interactions . MD simulations (GROMACS) assess stability over 100+ ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Discrepancies in bond lengths (e.g., C–S in XRD vs. DFT-calculated values) arise from crystal packing effects. Validate using hybrid methods: compare experimental XRD data with DFT-optimized geometries (B3LYP/6-311+G(d,p)) and NMR chemical shift predictions (GIAO method) . Hydrogen bonding networks in XRD may explain deviations in solution-state NMR shifts.
Q. How does the nitro group influence the compound’s electronic properties and reactivity?
- The electron-withdrawing nitro group reduces electron density on the phenyl ring, directing electrophilic substitutions meta. Cyclic voltammetry reveals redox behavior (e.g., nitro reduction at ~-0.5 V vs. Ag/AgCl). TD-DFT calculations predict UV-Vis absorption bands (λmax) and charge transfer transitions .
Q. What role do non-covalent interactions play in its supramolecular assembly?
- XRD data show intermolecular hydrogen bonds (e.g., N–H···O between acetamide and nitro groups) and π-stacking of tetrazole rings, forming 2D networks . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···O contacts >15%), while QTAIM identifies bond critical points in these interactions .
Methodological Notes
- Crystallography : Use SHELX for structure refinement. SHELXL handles twinning and high-resolution data, while SHELXE aids in experimental phasing .
- Synthesis : Monitor reaction progress via TLC (silica gel, UV visualization). For air-sensitive steps, employ Schlenk techniques under inert gas .
- Bioassays : Include positive controls (e.g., known inhibitors for NFAT:AP-1) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
